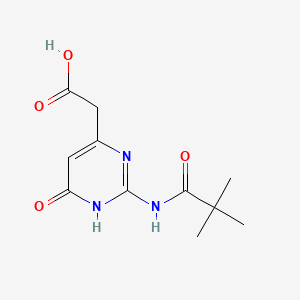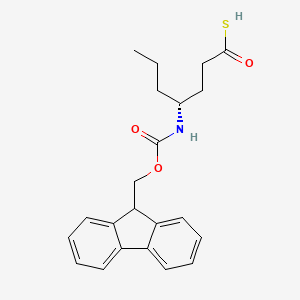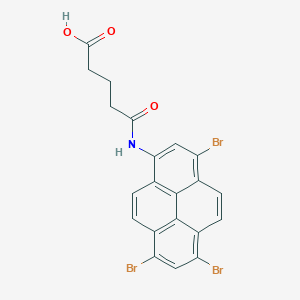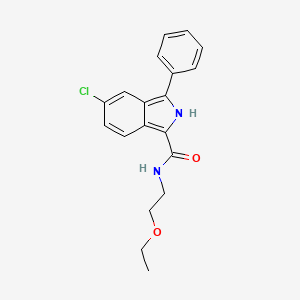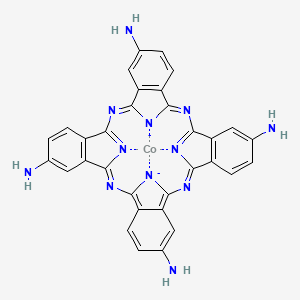
4,4',4'',4'''-Tetraaminophthalocyaninatocobalt(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) is a coordination compound that belongs to the phthalocyanine family. This compound is characterized by its four amino groups attached to the phthalocyanine ring, which is coordinated to a cobalt(I) ion. Phthalocyanines are known for their intense coloration and stability, making them useful in various applications such as dyes, pigments, and catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a cobalt salt. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the cobalt(I) ion. The process can be summarized as follows:
Starting Materials: Phthalonitrile derivatives and cobalt salts.
Reaction Conditions: The reaction is conducted in a high-boiling solvent such as quinoline or dimethylformamide at elevated temperatures (around 200-250°C).
Catalysts: A base such as sodium or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) undergoes various chemical reactions, including:
Oxidation: The cobalt(I) center can be oxidized to cobalt(II) or cobalt(III) under suitable conditions.
Reduction: The compound can be reduced back to cobalt(I) using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(II) or cobalt(III) phthalocyanine derivatives, while substitution reactions can produce various functionalized phthalocyanines.
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stability and intense coloration.
Mecanismo De Acción
The mechanism of action of 4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) involves its ability to interact with molecular targets through coordination chemistry. The cobalt(I) center can coordinate with various ligands, facilitating electron transfer processes. This coordination ability is crucial in catalytic applications, where the compound can activate substrates and promote chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) phthalocyanine-4,4’,4’‘,4’‘’-tetrasulfonic acid: Similar in structure but contains iron instead of cobalt and sulfonic acid groups instead of amino groups.
Tetrakis(4-aminophenyl)methane: Contains four amino groups attached to a central methane core, differing in the central metal and overall structure.
Uniqueness
4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) is unique due to its cobalt(I) center, which imparts distinct redox properties and catalytic activity. The presence of four amino groups also allows for versatile functionalization, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C32H20CoN12-2 |
|---|---|
Peso molecular |
631.5 g/mol |
Nombre IUPAC |
cobalt;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2; |
Clave InChI |
WILCXSJSOYQGMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



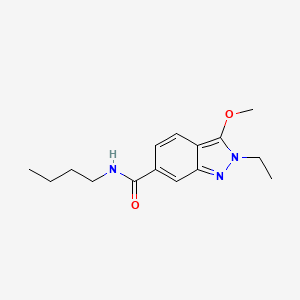
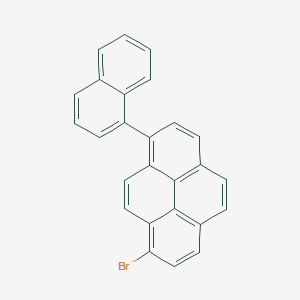
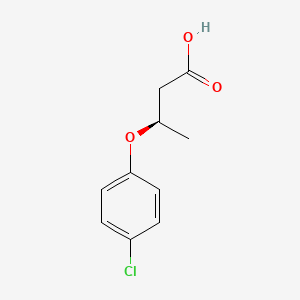
![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B13095526.png)
